molecular formula C24H22N8O B10918405 1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918405
M. Wt: 438.5 g/mol
InChI Key: APNNRTFKQAFMSR-UHFFFAOYSA-N
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Description

1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

The synthesis of 1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions are employed to form the pyrazolo[3,4-b]pyridine core.

    Functional Group Transformations: Various functional group transformations, such as alkylation, acylation, and amination, are used to introduce the desired substituents.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H22N8O

Molecular Weight

438.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-3-methyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22N8O/c1-14-20-17(24(33)29-21-18-11-27-31(2)22(18)26-13-25-21)10-19(16-8-9-16)28-23(20)32(30-14)12-15-6-4-3-5-7-15/h3-7,10-11,13,16H,8-9,12H2,1-2H3,(H,25,26,29,33)

InChI Key

APNNRTFKQAFMSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C5C=NN(C5=NC=N4)C)CC6=CC=CC=C6

Origin of Product

United States

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